molecular formula C19H19ClN2 B562000 Desloratadine-d4 CAS No. 381727-29-3

Desloratadine-d4

Cat. No. B562000
M. Wt: 314.8 g/mol
InChI Key: JAUOIFJMECXRGI-MKQHWYKPSA-N
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Patent
US07678908B2

Procedure details

A mixture of 4-(8-chloro-5,6-dihydrobenzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylic acid ethyl ester (loratadine) (50.0 g, 0.13 mol), and 90% v/v aqueous methanesulfonic acid (165 ml) was heated to 105-110° C. for 9 hrs. The reaction mass was cooled to ambient temperature, quenched into water (300 ml) and the resulting solution heated at 90-100° C. for 1 hour. The reaction mixture was cooled to ambient temperature and extracted once with toluene (100 ml). The pH of the aqueous layer was adjusted between 4.0 to 5.0 with liquor ammonia and charcoalized (2.5 g decolorizing charcoal). The pH of the charcoalized solution was adjusted to >9.5 with liquor ammonia, and the sticky semi-solid mass which separated was extracted into toluene (300 ml). The toluene extract was concentrated under reduced pressure at below 65° C. and degassed to obtain an off-white to white solid of desloratadine (yield 40.5 g, purity >99.0%). HPLC analysis of the sample (as per the procedure described in example 2) did not show any peak due to impurity at relative retention time of 0.85 to 0.99 (relative to desloratadine peak).
Quantity
165 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[CH2:11][CH2:10][C:9](=[C:12]2[C:18]3=[N:19][CH:20]=[CH:21][CH:22]=[C:17]3[CH2:16][CH2:15][C:14]3[CH:23]=[C:24]([Cl:27])[CH:25]=[CH:26][C:13]2=3)[CH2:8][CH2:7]1)=O)C.CS(O)(=O)=O>>[CH:21]1[CH:20]=[N:19][C:18]2[C:12]([C:13]3[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][C:14]=3[CH2:15][CH2:16][C:17]=2[CH:22]=1)=[C:9]1[CH2:10][CH2:11][NH:6][CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)OC(=O)N1CCC(CC1)=C1C2=C(CCC=3C1=NC=CC3)C=C(C=C2)Cl
Name
Quantity
165 mL
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
107.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
quenched into water (300 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution heated at 90-100° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted once with toluene (100 ml)
CUSTOM
Type
CUSTOM
Details
the sticky semi-solid mass which separated
EXTRACTION
Type
EXTRACTION
Details
was extracted into toluene (300 ml)
EXTRACTION
Type
EXTRACTION
Details
The toluene extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure at below 65° C.
CUSTOM
Type
CUSTOM
Details
degassed

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C(N=C1)C(=C3CCNCC3)C=4C=CC(=CC4CC2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 40.5 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07678908B2

Procedure details

A mixture of 4-(8-chloro-5,6-dihydrobenzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylic acid ethyl ester (loratadine) (50.0 g, 0.13 mol), and 90% v/v aqueous methanesulfonic acid (165 ml) was heated to 105-110° C. for 9 hrs. The reaction mass was cooled to ambient temperature, quenched into water (300 ml) and the resulting solution heated at 90-100° C. for 1 hour. The reaction mixture was cooled to ambient temperature and extracted once with toluene (100 ml). The pH of the aqueous layer was adjusted between 4.0 to 5.0 with liquor ammonia and charcoalized (2.5 g decolorizing charcoal). The pH of the charcoalized solution was adjusted to >9.5 with liquor ammonia, and the sticky semi-solid mass which separated was extracted into toluene (300 ml). The toluene extract was concentrated under reduced pressure at below 65° C. and degassed to obtain an off-white to white solid of desloratadine (yield 40.5 g, purity >99.0%). HPLC analysis of the sample (as per the procedure described in example 2) did not show any peak due to impurity at relative retention time of 0.85 to 0.99 (relative to desloratadine peak).
Quantity
165 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[CH2:11][CH2:10][C:9](=[C:12]2[C:18]3=[N:19][CH:20]=[CH:21][CH:22]=[C:17]3[CH2:16][CH2:15][C:14]3[CH:23]=[C:24]([Cl:27])[CH:25]=[CH:26][C:13]2=3)[CH2:8][CH2:7]1)=O)C.CS(O)(=O)=O>>[CH:21]1[CH:20]=[N:19][C:18]2[C:12]([C:13]3[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][C:14]=3[CH2:15][CH2:16][C:17]=2[CH:22]=1)=[C:9]1[CH2:10][CH2:11][NH:6][CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)OC(=O)N1CCC(CC1)=C1C2=C(CCC=3C1=NC=CC3)C=C(C=C2)Cl
Name
Quantity
165 mL
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
107.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
quenched into water (300 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution heated at 90-100° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted once with toluene (100 ml)
CUSTOM
Type
CUSTOM
Details
the sticky semi-solid mass which separated
EXTRACTION
Type
EXTRACTION
Details
was extracted into toluene (300 ml)
EXTRACTION
Type
EXTRACTION
Details
The toluene extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure at below 65° C.
CUSTOM
Type
CUSTOM
Details
degassed

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C(N=C1)C(=C3CCNCC3)C=4C=CC(=CC4CC2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 40.5 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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